molecular formula C17H20ClN5O B2592513 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396637-23-2

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2592513
CAS No.: 1396637-23-2
M. Wt: 345.83
InChI Key: BNOZXFNMEICEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic, urea-based small molecule of interest in chemical and pharmaceutical research. The urea functionality is a privileged structure in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . This compound features a hybrid architecture, combining a 4-chlorobenzyl group and a piperidine-substituted pyrimidine ring. Such structures are common in the exploration of novel therapeutics, particularly for targeting enzymes and receptors . Piperidine and pyrimidine rings are prevalent heterocycles in approved drugs and bioactive molecules, making this compound a valuable scaffold for constructing targeted libraries in hit-to-lead optimization campaigns . Its primary application is for Research Use Only , serving as a key intermediate or building block in the synthesis of more complex molecules, as a standard in analytical method development, and for probing structure-activity relationships (SAR) in drug discovery projects. Researchers in medicinal chemistry can leverage this compound to develop new agents for potential applications in areas such as oncology, metabolic diseases, and central nervous system (CNS) disorders, where urea derivatives have shown significant promise . This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOZXFNMEICEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine derivative with piperidine under basic conditions to form the 6-(piperidin-1-yl)pyrimidine intermediate.

    Introduction of the chlorobenzyl group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Formation of the urea linkage: Finally, the compound is treated with an isocyanate or a carbamoyl chloride to form the urea linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of urea-containing pyrimidine derivatives. Key comparisons include:

Compound Class Core Structure Substituents Key Differences
Target Compound Pyrimidin-4-yl - 6-(Piperidin-1-yl)
- 1-(4-Chlorobenzyl) urea linkage
N/A
Pyrido/Pyrazino Pyrimidinones 4H-Pyrido[1,2-a]pyrimidin-4-one - 7-(Piperidin-4-yl or derivatives)
- 2-(Pyrazolo[1,5-a]pyrazin-2-yl)
Lack of urea linker; presence of fused bicyclic systems instead of pyrimidine
Triazine Derivatives 1,3,5-Triazin-2-yl - Piperidin-4-yl
- 2-Oxaadamantyl urea linkage
Triazine core vs. pyrimidine; bulky adamantyl group reduces solubility
Kinase Inhibitors Pyrrolo[2,3-d]pyrimidin-4-yl - 4-(4-Chlorobenzyl)
- Piperidin-4-ylamine
Similar chlorobenzyl group but attached to pyrrolopyrimidine instead of pyrimidine

Sources:

Functional Group Impact

  • Piperidin-1-yl vs. Piperazinyl Substitutions : Piperazinyl groups (e.g., in ’s 4-ethylpiperazinyl derivatives) introduce additional hydrogen-bonding capacity due to the secondary amine, which may enhance solubility but reduce blood-brain barrier penetration compared to piperidin-1-yl .
  • 4-Chlorobenzyl vs.

Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Kinase Inhibition : The pyrrolopyrimidine derivative in binds to PKA/PKB chimeras, implying that the pyrimidine-urea scaffold may similarly target ATP-binding pockets in kinases .
  • Selectivity: Piperidine substitutions (as in the target compound) are less basic than piperazinyl groups, possibly reducing off-target interactions with non-kinase enzymes .

Biological Activity

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that has gained attention in various scientific fields due to its potential biological activities. This compound features a unique structure that includes a chlorobenzyl group, a piperidinyl group, and a pyrimidinyl group linked through a urea moiety. Its diverse functional groups make it a versatile candidate for research in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is C15H17ClN4OC_{15}H_{17}ClN_{4}O, with a molecular weight of 304.77 g/mol. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited for further chemical modifications.

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₄O
Molecular Weight304.77 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.

Anticancer Activity

Studies have shown that this compound has promising anticancer properties. For instance, it was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM, indicating effective growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM and 11.73 μM respectively .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the activity of specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity.

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro evaluations demonstrated that the compound significantly inhibited the proliferation of cancer cell lines at sub-micromolar concentrations.
  • Toxicity Assessments : Toxicity studies conducted on animal models revealed no acute toxicity at concentrations up to 2000 mg/kg, indicating a favorable safety profile .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that modifications to the piperidinyl and pyrimidinyl moieties could enhance biological activity while maintaining low toxicity.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, the chlorobenzyl derivative exhibited distinct reactivity patterns and biological activities, making it a valuable molecule for targeted research and applications.

Table 2: Comparison of Biological Activities

CompoundIC50 (μM) MCF-7IC50 (μM) MDA-MB-231Remarks
This compound0.87 - 12.911.75 - 9.46Effective against both lines
5-Fluorouracil17.0211.73Standard control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.